molecular formula C19H21N5O3 B2660882 2-Ethyl-6-(3-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 877644-86-5

2-Ethyl-6-(3-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2660882
M. Wt: 367.409
InChI Key: AHORGMAUHGYWHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains an imidazole ring, which is a five-membered ring with two nitrogen atoms, and a purine ring, which is a double ring structure containing four nitrogen atoms . Additionally, it has a methoxyphenyl group attached, which consists of a phenyl ring (a variant of a benzene ring) with a methoxy group (-O-CH3) attached .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the other reactants present. The imidazole ring, for example, is known to participate in various types of reactions including nucleophilic substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its functional groups. For example, the presence of an imidazole ring suggests that this compound might have basic properties, as nitrogen in the imidazole ring can act as a base . The methoxy group attached to the phenyl ring could potentially make this compound more polar and increase its solubility in polar solvents .

Safety And Hazards

Without specific information on this compound, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any experimental studies conducted on it. Given the complexity of its structure, it could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-ethyl-6-(3-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-6-22-17(25)15-16(21(4)19(22)26)20-18-23(11(2)12(3)24(15)18)13-8-7-9-14(10-13)27-5/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHORGMAUHGYWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=CC=C4)OC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-8-(3-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione

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